Methyl 4-bromo-5-fluoro-2-nitrobenzoate Methyl 4-bromo-5-fluoro-2-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 1220886-29-2
VCID: VC0036598
InChI: InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3
SMILES: COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)F
Molecular Formula: C8H5BrFNO4
Molecular Weight: 278.033

Methyl 4-bromo-5-fluoro-2-nitrobenzoate

CAS No.: 1220886-29-2

Cat. No.: VC0036598

Molecular Formula: C8H5BrFNO4

Molecular Weight: 278.033

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-5-fluoro-2-nitrobenzoate - 1220886-29-2

Specification

CAS No. 1220886-29-2
Molecular Formula C8H5BrFNO4
Molecular Weight 278.033
IUPAC Name methyl 4-bromo-5-fluoro-2-nitrobenzoate
Standard InChI InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3
Standard InChI Key HPMNCYDJGIMYKN-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)F

Introduction

Chemical Structure and Properties

Methyl 4-bromo-5-fluoro-2-nitrobenzoate (CAS: 1220886-29-2) is a substituted benzoic acid ester with distinct structural features. The compound consists of a benzene ring substituted with a methyl ester group, a bromine atom at position 4, a fluorine atom at position 5, and a nitro group at position 2. This particular arrangement of functional groups contributes to its chemical reactivity and potential applications in various chemical transformations. The presence of both electron-withdrawing groups (nitro, ester) and halogen substituents (bromine, fluorine) creates a unique electronic distribution within the molecule, influencing its reactivity patterns and synthetic utility .

Physical and Chemical Properties

The compound exhibits specific physical and chemical properties that are essential for understanding its behavior in various applications. The following table summarizes the key properties of Methyl 4-bromo-5-fluoro-2-nitrobenzoate:

PropertyValue
CAS Number1220886-29-2
IUPAC Namemethyl 4-bromo-5-fluoro-2-nitrobenzoate
Molecular FormulaC8H5BrFNO4
Molecular Weight278.032 g/mol
Physical AppearanceSolid, pale-yellow to yellow-brown
Density1.7±0.1 g/cm³
Boiling Point337.6±42.0 °C at 760 mmHg
Flash Point158.0±27.9 °C
LogP2.18
Vapor Pressure0.0±0.7 mmHg at 25°C
Index of Refraction1.569
Exact Mass276.938599
PSA (Polar Surface Area)72.12000

The compound's relatively high boiling point of 337.6±42.0 °C indicates strong intermolecular forces, likely due to the presence of polar functional groups such as the nitro and ester moieties. Its LogP value of 2.18 suggests moderate lipophilicity, which is an important parameter for predicting membrane permeability and potential drug-like properties. The polarity of the molecule, reflected by its PSA value of 72.12, further influences its solubility characteristics and potential interactions with biological systems .

Structural Identifiers

For identification and database referencing purposes, several structural identifiers are associated with Methyl 4-bromo-5-fluoro-2-nitrobenzoate:

IdentifierValue
Standard InChIInChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3
Standard InChIKeyHPMNCYDJGIMYKN-UHFFFAOYSA-N
SMILESCOC(=O)C1=CC(=C(C=C1N+[O-])Br)F
PubChem Compound ID67473451

Applications in Chemical Research and Industry

Methyl 4-bromo-5-fluoro-2-nitrobenzoate serves as a valuable synthetic intermediate in various chemical research and industrial applications. Its primary utility stems from its unique structural features that make it an ideal building block for more complex molecular architectures. The combination of functional groups present in this compound allows for selective transformations, making it particularly useful in multi-step synthetic pathways.

Pharmaceutical Research Applications

Current Research and Future Perspectives

Research on Methyl 4-bromo-5-fluoro-2-nitrobenzoate is primarily focused on its role as a synthetic intermediate rather than its direct biological or pharmaceutical applications. The compound's utility in chemical synthesis continues to be explored, with potential applications expanding as new synthetic methodologies emerge. Understanding the reactivity patterns and optimization of transformation protocols involving this compound remains an active area of investigation.

Future research directions may include the development of more efficient synthetic routes to prepare the compound, exploration of novel reactions that leverage its unique substitution pattern, and investigation of potential applications beyond its current use as a synthetic building block. As synthetic chemistry and drug discovery continue to advance, compounds like Methyl 4-bromo-5-fluoro-2-nitrobenzoate may find new applications in addressing emerging challenges in medicinal chemistry and materials science.

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